N-(2-methoxy-5-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Heterocyclic Compounds Synthesis : A study by Fadda et al. (2017) delved into the synthesis of innovative heterocycles that incorporate a thiadiazole moiety, demonstrating a method for producing various heterocyclic compounds with potential insecticidal applications against the cotton leafworm, Spodoptera littoralis. This research underscores the versatility of using thiadiazole as a precursor for generating compounds with significant biological activities (Fadda et al., 2017).
Anticancer Activity : Hammam et al. (2005) reported on the synthesis of fluoro substituted benzo[b]pyran derivatives with anti-lung cancer activity. This study highlights the potential of certain fluoro-substituted compounds in contributing to cancer therapy, showcasing the role of structural modification in enhancing biological efficacy (Hammam et al., 2005).
Antimicrobial Activities : Bayrak et al. (2009) focused on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This research illustrates the antimicrobial potential of 1,2,4-triazoles, suggesting their utility in developing new antimicrobial agents (Bayrak et al., 2009).
Future Directions
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other triazole derivatives . Further studies could also focus on its synthesis and the development of methods to modify its structure to enhance its properties.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-18-8-9-21(32-2)19(16-18)28-23(31)17-34-25-24(26-10-11-27-25)30-14-12-29(13-15-30)20-6-4-5-7-22(20)33-3/h4-11,16H,12-15,17H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUHZMLVTWGFHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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